Enantiomeric Purity and Optical Rotation: Distinguishing Boc-D-Lys-OH from Boc-L-Lys-OH
Boc-D-Lys-OH exhibits a specific optical rotation of [α]²²/D -24° (c = 0.5% in methanol), whereas its enantiomer Boc-L-Lys-OH displays [α]²⁰/D +18° (c = 1 in acetic acid) . The sign inversion and magnitude difference confirm the D-configuration and enable reliable chiral quality control. Additionally, the enantiomeric purity of related D-lysine derivatives (e.g., Fmoc-D-Lys(Boc)-OH) is specified as ≥99.5% (a/a) , establishing a benchmark for enantiomeric integrity in research-grade materials.
| Evidence Dimension | Optical rotation (chiral identity) |
|---|---|
| Target Compound Data | [α]²²/D -24° (c = 0.5% in methanol) |
| Comparator Or Baseline | Boc-L-Lys-OH: [α]²⁰/D +18° (c = 1 in acetic acid) |
| Quantified Difference | Sign reversal and solvent-dependent magnitude difference |
| Conditions | Polarimetry at specified concentration and temperature |
Why This Matters
The distinct optical rotation value provides a definitive quality control parameter to ensure procurement of the correct enantiomer, which is critical for stereoselective peptide synthesis and reproducibility of biological assays.
